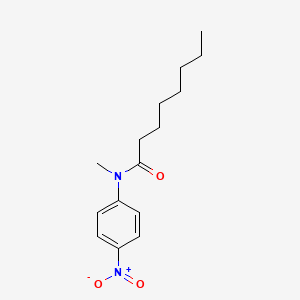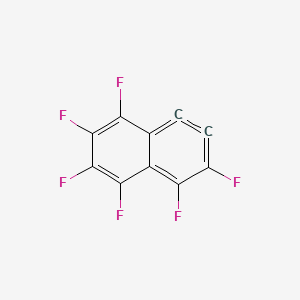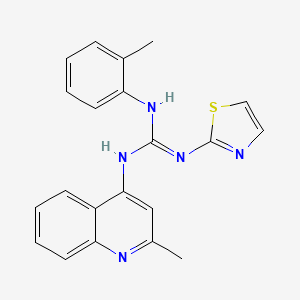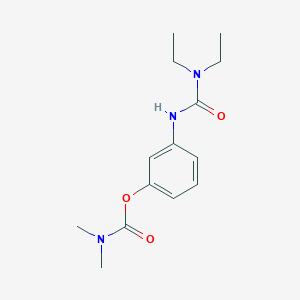
m-(3,3-Diethylureido)phenyl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of m-(3,3-Diethylureido)phenyl dimethylcarbamate involves several steps. One common method includes the reaction of 3-(3,3-dimethylureido)phenyl isocyanate with dimethylamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
m-(3,3-Diethylureido)phenyl dimethylcarbamate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding urea derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
m-(3,3-Diethylureido)phenyl dimethylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of m-(3,3-Diethylureido)phenyl dimethylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . By inhibiting this enzyme, the compound increases the concentration of acetylcholine, leading to prolonged stimulation of cholinergic receptors . This mechanism is similar to that of neostigmine, which is used to treat conditions like myasthenia gravis .
Comparison with Similar Compounds
m-(3,3-Diethylureido)phenyl dimethylcarbamate can be compared with other similar compounds, such as:
Neostigmine: Both compounds inhibit acetylcholinesterase, but neostigmine is more commonly used in clinical settings.
Physostigmine: Another acetylcholinesterase inhibitor, but with a different chemical structure and pharmacokinetic profile.
Pyridostigmine: Similar in function to neostigmine, but with a longer duration of action.
The uniqueness of this compound lies in its specific chemical structure, which may offer distinct advantages in certain applications, such as increased stability or selectivity .
Properties
CAS No. |
73953-77-2 |
|---|---|
Molecular Formula |
C14H21N3O3 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
[3-(diethylcarbamoylamino)phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C14H21N3O3/c1-5-17(6-2)13(18)15-11-8-7-9-12(10-11)20-14(19)16(3)4/h7-10H,5-6H2,1-4H3,(H,15,18) |
InChI Key |
PCKYSMLEOVJUKB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC(=CC=C1)OC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


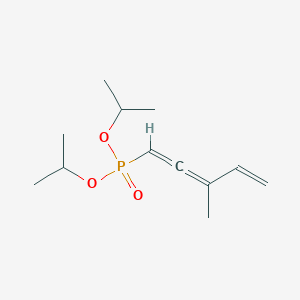
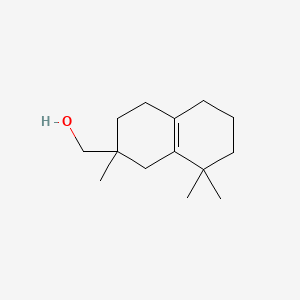
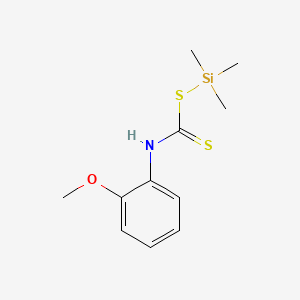

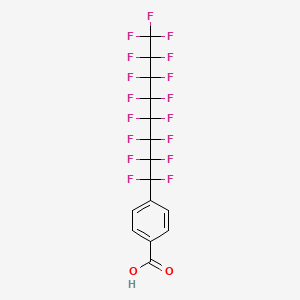
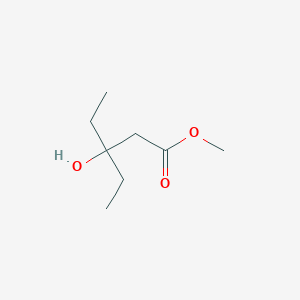
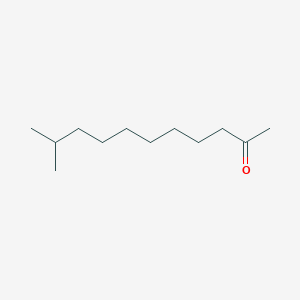
![5-Thiabicyclo[2.1.0]pent-2-ene](/img/structure/B14457992.png)
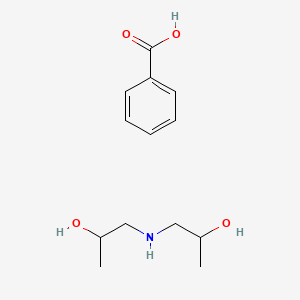
![[(E)-(1-amino-2,2,2-trichloroethylidene)amino] N-(4-ethoxyphenyl)carbamate](/img/structure/B14458002.png)
![Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14458013.png)
